molecular formula C13H24BN3O2 B1399727 N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine CAS No. 877149-80-9

N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

Cat. No. B1399727
M. Wt: 265.16 g/mol
InChI Key: KQOQBZWWJPKONC-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the molecular formula C16H26BNO3 . It is a solid substance with a white color .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to an ethanamine group that is substituted with two methyl groups. Additionally, it contains a boron atom within a dioxaborolane ring, which is tetrasubstituted with four methyl groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and has a molecular weight of 291.19 g/mol . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    Studies demonstrate various methods for synthesizing compounds similar to N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine. These methods often involve nucleophilic substitution reactions and are confirmed using spectroscopic techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry (Liao et al., 2022); (Yang et al., 2021).

  • Density Functional Theory (DFT) Studies

    DFT is employed to calculate the molecular structure of related compounds, providing insights into their molecular conformations and characteristics (Yang et al., 2021).

Applications in Metal Complex Formation

  • Metal Complexes

    Compounds structurally similar to N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine have been used to form metal complexes. These complexes are studied using X-ray crystallography, revealing their coordination to metal ions and providing insights into their potential applications in catalysis or material science (Cubanski et al., 2013).

  • Catalytic Applications

    Some derivatives are used as pre-catalysts in polymerization processes, such as the ring-opening polymerization of rac-lactide. These studies contribute to the development of new materials with specific properties (Cho et al., 2019).

Structural and Conformational Analysis

  • Crystallographic Analysis

    X-ray diffraction is frequently utilized to determine the crystal structure of these compounds. This analysis helps understand the molecular geometry and conformation, which are crucial for their potential applications (Wu et al., 2021).

  • Molecular Electrostatic Potential

    DFT studies often include the investigation of molecular electrostatic potential and frontier molecular orbitals, providing deeper insights into the physicochemical properties of these compounds (Huang et al., 2021).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. Therefore, it’s recommended to wear protective gloves and eye protection while handling it .

properties

IUPAC Name

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BN3O2/c1-12(2)13(3,4)19-14(18-12)11-9-15-17(10-11)8-7-16(5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOQBZWWJPKONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727767
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

CAS RN

877149-80-9
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.250 g, 1.29 mmol), dimethylamino ethyl chloride (0.37 g, 2.58 mmol) and potassium carbonate (0.534 g, 3.87 mmol) were dissolved in 3 mL of dry dimethylformamide. The reaction mixture was heated in a Biotage Initiator series microwave at 190° C. for 1 hour. The reaction mixture was poured into 300 mL of ethyl acetate and 50 of mL brine. The organic layer was separated, dried with magnesium sulfate, filtered, and concentrated to afford the title compound. 1H NMR (600 MHz, CDCl3) δ 7.76 (s, 1H); 7.72 (s, 1H); 4.22 (t, 2H); 2.94 (s, 3H); 2.86 (s, 3H); 2.74 (t, 2H); 1.29 (s, 12H).
Quantity
0.25 g
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reactant
Reaction Step One
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0.37 g
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reactant
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0.534 g
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reactant
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3 mL
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solvent
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300 mL
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reactant
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brine
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and 2-chloro-N,N-(dimethyl)ethylamine hydrochloride according to Method AC (heating to 90° C. for 6 days before addition of further 2-chloro-N,N-(dimethyl)ethylamine hydrochloride and triethylamine, then heating to 90° C. for a further 3 days) and was isolated as a brown oil (43%). LCMS (ES+) 266 (M+H)+, RT 1.73 minutes (Method 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-chloro-N,N-(dimethyl)ethylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
2-chloro-N,N-(dimethyl)ethylamine hydrochloride
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0 (± 1) mol
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reactant
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Yield
43%

Synthesis routes and methods III

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (60.0 mg, 0.309 mmol), β-dimethylaminoethyl chloride hydrochloride (49.0 mg, 0.340 mmol) and cesium carbonate (0.302 g, 0.928 mmol) in acetonitrile (1 mL) was stirred at 90° C. overnight. The reaction mixture was cooled to ambient temperature, quenched with water, and extracted with methylene chloride. The combined organic layers were dried over MgSO4, then filtered and concentrated under reduced pressure to give the desired product (60 mg, 88%). LCMS calculated for C13H25BN3O2 (M+H)+: m/z=266.2. Found: 266.2.
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
0.302 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods IV

Procedure details

1-(2-Chloro-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (664 mg, 2.59 mmol) was dissolved in a 2M solution of dimethyl amine in THF (15.32 mL, 30.6 mmol) and stirred for 48 hrs at room temperature. A scoop of potassium iodide was added to the reaction flask and the mixture stirred at 75° C. for 48 hrs. The mixture was cooled, diluted with water and extracted with ethyl acetate. The organics were washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the title compound (519 mg, 76%). 1H NMR (300 MHz, CDCl3): δ 7.79 (d, 2H), 4.35 (t, 2H), 2.95 (t, 2H), 2.37 (s, 6H), 1.32 (s, 12H).
Name
Quantity
15.32 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Reactant of Route 4
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Reactant of Route 4
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

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